molecular formula C15H23N3O4S B14090020 tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate

tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate

Katalognummer: B14090020
Molekulargewicht: 341.4 g/mol
InChI-Schlüssel: NRVPRGCDJJGOFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl carbamate group attached to a piperidine ring, further linked to a pyridine-2-sulfonyl group

Vorbereitungsmethoden

The synthesis of tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridine-2-sulfonyl Group: This step involves the sulfonylation of the piperidine ring using pyridine-2-sulfonyl chloride under basic conditions.

    Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the sulfonylated piperidine with tert-butyl chloroformate in the presence of a base to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The presence of the sulfonyl group enhances its binding affinity and specificity towards certain targets, making it a valuable tool in biochemical research.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl N-[1-(pyridine-2-sulfonyl)piperidin-4-yl]carbamate include:

    tert-Butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound has a carboxy group instead of a pyridine-2-sulfonyl group, leading to different chemical properties and reactivity.

    tert-Butyl N-[1-(hydroxy)piperidin-4-yl]carbamate: The presence of a hydroxy group imparts different solubility and reactivity compared to the sulfonyl group.

    tert-Butyl N-[1-(methyl)piperidin-4-yl]carbamate: The methyl group provides different steric and electronic effects compared to the sulfonyl group.

Eigenschaften

Molekularformel

C15H23N3O4S

Molekulargewicht

341.4 g/mol

IUPAC-Name

tert-butyl N-(1-pyridin-2-ylsulfonylpiperidin-4-yl)carbamate

InChI

InChI=1S/C15H23N3O4S/c1-15(2,3)22-14(19)17-12-7-10-18(11-8-12)23(20,21)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19)

InChI-Schlüssel

NRVPRGCDJJGOFG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.